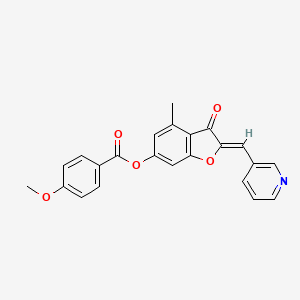

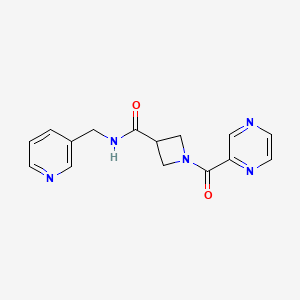

![molecular formula C9H9ClN4O B2982166 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 1164548-63-3](/img/structure/B2982166.png)

1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H9ClN4O . It is a derivative of pyrazolone, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one and its derivatives often involves diazo coupling reactions . Malayappa and coworkers reported the synthesis of benzothiazole-based azo dyes derived from 2-phenyl-2,4-dihydro-3H-pyrazole-3-one by diazo coupling electrophilic substitution at 0–5 °C .Molecular Structure Analysis

The molecular structure of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is characterized by a pyrazolone ring attached to a diazenyl group, which is further connected to a chlorophenyl group . The exact 3D structure may be viewed using specialized software .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of pyrazoline derivatives, including those similar to 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, often involves reactions that yield complex structures, confirmed through spectroscopic methods such as IR, 1H-NMR, and X-ray crystallography. These methods provide insights into the molecular structures and the effects of substituents on their properties (Insuasty et al., 2001).

- Research on pyrazoline and related compounds has also focused on their vibrational and structural characteristics, investigating their electronic properties and intramolecular interactions through density functional theory (DFT) and other computational methods (Sivakumar et al., 2020).

Potential Applications

- Materials Science : Certain pyrazoline derivatives exhibit unique properties such as fluorescence, making them interesting candidates for use in optical materials and fluorescent dyes. These compounds' physical properties can be tuned by altering the substituents, which opens up applications in sensing, imaging, and material design (Barberá et al., 1998).

- Pharmacology and Biomedical Research : While avoiding specifics on drug use and side effects, it's notable that pyrazoline derivatives are explored for their antimicrobial potential. Their structure-activity relationships help in the design of new compounds with possible antimicrobial properties (B'Bhatt & Sharma, 2017).

- Organic Chemistry and Catalysis : Pyrazolines are key intermediates in synthesizing various biologically active compounds. They are used in creating complex molecules that have applications in pharmaceuticals and agriculture, illustrating the versatility and importance of pyrazoline-based chemistry in synthesizing new compounds with desired functions (Shirini et al., 2017).

Safety And Hazards

Orientations Futures

The future directions for research on 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one are not explicitly mentioned in the available literature. Given its structural complexity and the presence of the azo group, it could be a subject of interest in the development of new dyes, pharmaceuticals, or other chemical products .

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)diazenyl]pyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c10-7-2-1-3-8(6-7)11-13-14-5-4-9(15)12-14/h1-3,6H,4-5H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZYPZVSQQFQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)N=NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

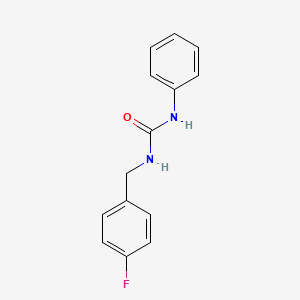

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)

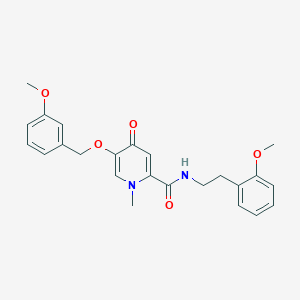

![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)

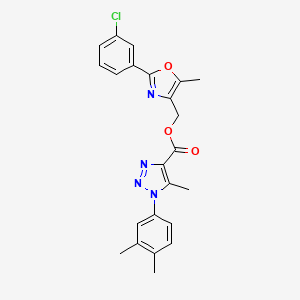

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982098.png)

![Ethyl 2-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B2982106.png)